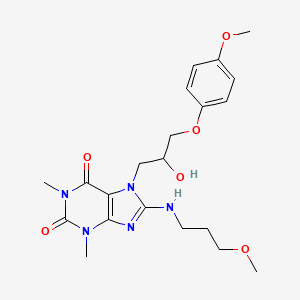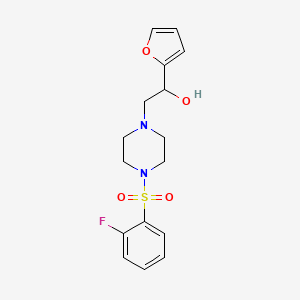![molecular formula C12H19NO5 B2473510 4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid CAS No. 2402829-08-5](/img/structure/B2473510.png)
4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid is a spirocyclic compound characterized by its unique structure, which includes a spiro junction where two rings share a single atom. The tert-butoxycarbonyl group is a common protecting group in organic synthesis, often used to protect amines during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid typically involves the reaction of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of bases such as sodium hydroxide or 4-dimethylaminopyridine in solvents like acetonitrile or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like trifluoroacetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base. The removal of the tert-butoxycarbonyl group can be achieved with strong acids such as trifluoroacetic acid, leading to the formation of the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[2.5]octane: Similar structure with a different position of the tert-butoxycarbonyl group.
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: A precursor in the synthesis of the target compound.
4-(Tert-butoxycarbonyl)-4-azaspiro[2.5]octane-7-carboxylic acid: A closely related compound with a different carboxylic acid position.
Uniqueness
The uniqueness of 4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid lies in its spirocyclic structure and the presence of the tert-butoxycarbonyl group, which provides stability and reactivity in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and drug discovery .
Eigenschaften
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-7-12(13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEXOLYOMIHEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC12CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2473430.png)
![4-Methyl-2-[3-(phenylmethoxycarbonylamino)propyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2473433.png)
![Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2473435.png)



![(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2473441.png)


![5-isopropyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2473445.png)


